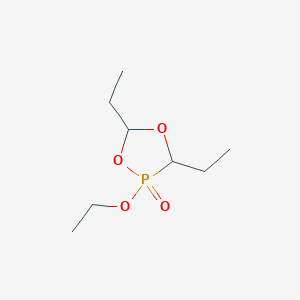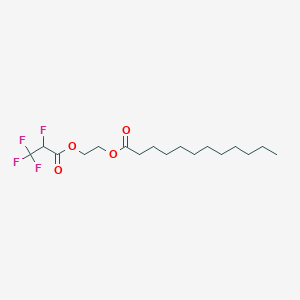
copper(1+);prop-2-ynyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);prop-2-ynyl butanoate is a chemical compound that combines copper ions with prop-2-ynyl butanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+);prop-2-ynyl butanoate can be synthesized through the reaction of copper(I) chloride with prop-2-ynyl butanoate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);prop-2-ynyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: Copper(II) can be reduced back to copper(I) using appropriate reducing agents.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Copper(1+);prop-2-ynyl butanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of copper(1+);prop-2-ynyl butanoate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors in enzymatic reactions, influence redox processes, and interact with cellular components to exert biological effects. The prop-2-ynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper-based compound with different oxidation states and applications.
Prop-2-ynyl acetate: A similar ester compound with different functional groups.
Uniqueness
Copper(1+);prop-2-ynyl butanoate is unique due to its combination of copper ions and prop-2-ynyl butanoate, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
| 112251-59-9 | |
Fórmula molecular |
C7H9CuO2 |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
copper(1+);prop-2-ynyl butanoate |
InChI |
InChI=1S/C7H9O2.Cu/c1-3-5-7(8)9-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
Clave InChI |
VURVWSKYVHKBMC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC#[C-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


